molecular formula C13H22N2O B8323117 1-(3,5,6-Trimethyl-2-pyrazinyl)-4-methyl-2-pentanol

1-(3,5,6-Trimethyl-2-pyrazinyl)-4-methyl-2-pentanol

Cat. No. B8323117
M. Wt: 222.33 g/mol
InChI Key: PUOSMDFWBRAYFI-UHFFFAOYSA-N
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Patent
US04259969

Procedure details

The reaction of 13.6 grams (0.1 mole) of tetramethylpyrazine with 8.6 grams (0.1 mole) isovaleraldehyde was carried out in the manner described in Example II. The crude reaction mixture was washed with 50 milliliters of 6 N HCl, and the aqueous layer was separated and washed with two 50 milliliter portions of methylene chloride. The acidic solution was neutralized with sodium carbonate and the oil that separated was dissolved in methylene chloride. The organic solution was dried over sodium sulfate, and the solvent was evaporated to give 13.5 grams of an oil. Distillation of the oil yielded 7.7 grams (35%) of product, b.p. 98°-100° C./0.05 mm Hg.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[N:4][C:3]=1[CH3:10].[CH:11](=[O:16])[CH2:12][CH:13]([CH3:15])[CH3:14]>>[OH:16][CH:11]([CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:10][C:3]1[C:2]([CH3:1])=[N:7][C:6]([CH3:8])=[C:5]([CH3:9])[N:4]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC1=C(N=C(C(=N1)C)C)C
Name
Quantity
8.6 g
Type
reactant
Smiles
C(CC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
was washed with 50 milliliters of 6 N HCl
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
washed with two 50 milliliter portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
the oil that separated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC(CC1=NC(=C(N=C1C)C)C)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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